molecular formula C15H18N2O4 B1272309 2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid CAS No. 58237-94-8

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

Cat. No. B1272309
CAS RN: 58237-94-8
M. Wt: 290.31 g/mol
InChI Key: SORQKPVCWGOPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid, also known as TBICA, is an indole derivative with a wide range of scientific applications. It is a synthetic compound that has been used as a reagent in organic synthesis and has been used as a starting material in the synthesis of a variety of indole derivatives. TBICA is a versatile compound that can be used in a variety of applications, including drug design, biochemical and physiological research, and lab experiments.

Scientific Research Applications

Protection of Amines in Synthetic Chemistry

N-Boc-(3-indole)glycine is widely used for the N-Boc protection of amines, which is crucial in synthetic chemistry due to the prevalence of amines in biologically active compounds . The tert-butoxycarbonyl (Boc) group is favored for its stability under various conditions, including resistance to catalytic hydrogenolysis and basic conditions . This protection is essential for the synthesis of complex molecules where selective reactivity is needed.

Advancement of Bioactive Materials

The compound plays a significant role in the synthesis of indole-3-carboxaldehyde derivatives with N-alkyl/aryl substitutions . These derivatives are pivotal in creating bioactive materials that exhibit a range of properties such as antibacterial, antiviral, and antioxidant activities. The ability to form Schiff bases with these derivatives further enhances their potential in biological applications .

Green Chemistry Applications

In the context of sustainable development, N-Boc-(3-indole)glycine contributes to green chemistry initiatives. It allows for the protection of amines under environmentally friendly conditions, such as ultrasound irradiation and catalyst-free reactions, which are advantageous in terms of cost, toxicity, and efficiency .

Functionalization of Polymers

The compound is utilized in the functionalization of gelatin to introduce Schiff base functionality within the polymer matrix . This modification results in polymers with improved stability, solubility, and thermal properties compared to unmodified gelatin, opening up new avenues for the use of these materials in various applications .

Peptidomimetic Synthesis

N-Boc-(3-indole)glycine is involved in the synthesis of peptidomimetics , which are molecules that mimic the structure and function of peptides . The deprotection of the N-Boc group is a critical step in the synthesis of these compounds, which have significant potential in therapeutic applications.

properties

IUPAC Name

2-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORQKPVCWGOPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373548
Record name n-boc-2-(indole-3-yl)-dl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-2-(1H-indol-3-yl)acetic acid

CAS RN

58237-94-8
Record name n-boc-2-(indole-3-yl)-dl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58237-94-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 5.9 g. (0.017 mol.) of the ester in 70 ml. of 5% aqueous sodium carbonate and 30 ml. of dioxane was refluxed for 2.5 hours. The cooled reaction mixture was concentrated in vacuo and 30 ml. of water was added to the residue. The aqueous solution was extracted with methylene chloride, cooled and acidified to pH 2.0 with hydrochloric acid. The resulting solid was collected and recrystallized from ethyl acetate-hexane to give the title compound, m.p. 143.5°.
Name
ester
Quantity
0.017 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.